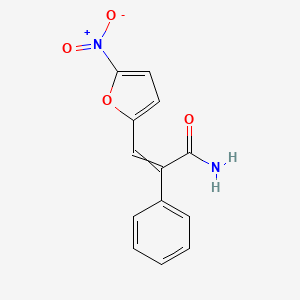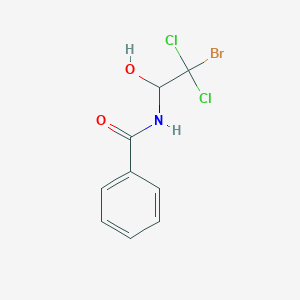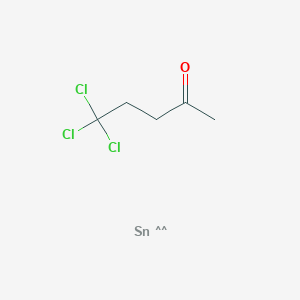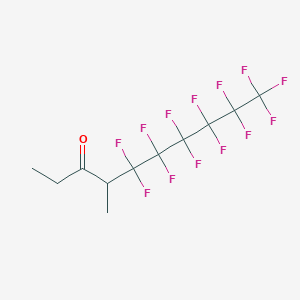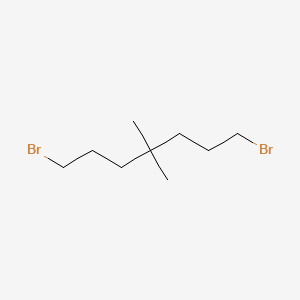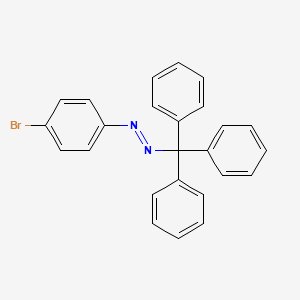
Diazene, (4-bromophenyl)(triphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (4-bromophenyl)(triphenylmethyl)- is an organic compound that belongs to the diazene family. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). The (4-bromophenyl)(triphenylmethyl) group attached to the diazene moiety imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-bromophenyl)(triphenylmethyl)- typically involves the reaction of 4-bromoaniline with triphenylmethyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The reaction conditions often include:
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, (4-bromophenyl)(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in THF
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of iodinated or other substituted derivatives
Applications De Recherche Scientifique
Diazene, (4-bromophenyl)(triphenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of Diazene, (4-bromophenyl)(triphenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the diazene moiety acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Another diazene compound with a phenyl group instead of the (4-bromophenyl)(triphenylmethyl) group.
Diimide: A simpler diazene compound with hydrogen atoms instead of the (4-bromophenyl)(triphenylmethyl) group.
Uniqueness
Diazene, (4-bromophenyl)(triphenylmethyl)- is unique due to the presence of the (4-bromophenyl)(triphenylmethyl) group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and scientific research .
Propriétés
Numéro CAS |
53034-21-2 |
|---|---|
Formule moléculaire |
C25H19BrN2 |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
(4-bromophenyl)-trityldiazene |
InChI |
InChI=1S/C25H19BrN2/c26-23-16-18-24(19-17-23)27-28-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H |
Clé InChI |
INKOVEUKFFRUDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


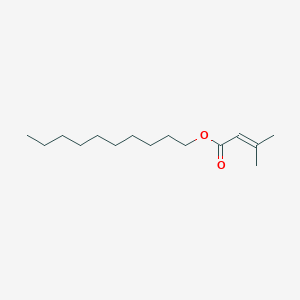
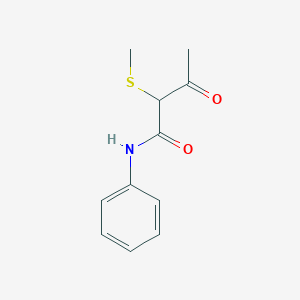
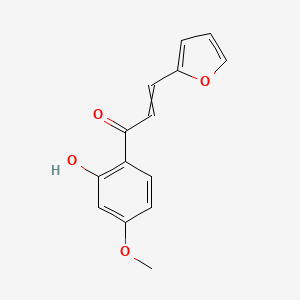
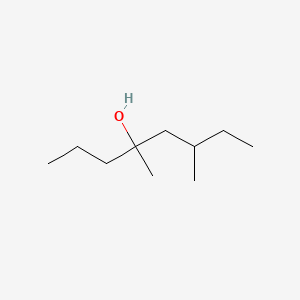
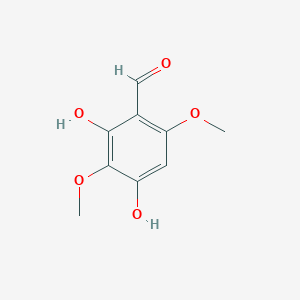
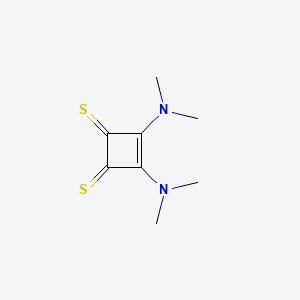
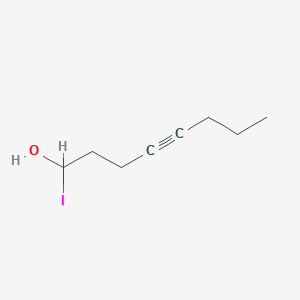
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
